N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide
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Overview
Description
N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE typically involves the condensation of an appropriate hydrazine or hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE has several scientific research applications:
Chemistry: Used in the synthesis of coordination compounds and as a ligand in catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metals, which can then interact with enzymes or other biological targets. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[4-({2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]OCTANAMIDE is unique due to its specific structural features, such as the presence of the dimethoxyphenyl group and the octanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H31N3O4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C24H31N3O4/c1-4-5-6-7-8-9-23(28)26-20-13-11-19(12-14-20)24(29)27-25-17-18-10-15-21(30-2)22(16-18)31-3/h10-17H,4-9H2,1-3H3,(H,26,28)(H,27,29)/b25-17+ |
InChI Key |
RLHIKBMECYXYCC-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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